1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride
Description
1-(hydroxymethyl)-3-oxa-7-azabicyclo[331]nonan-9-ol hydrochloride is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework
Properties
IUPAC Name |
1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-4-8-3-9-1-6(7(8)11)2-12-5-8;/h6-7,9-11H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZPBHYRLGULHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2O)(CN1)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with an amine in the presence of an acid catalyst to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol at position 9 and hydroxymethyl group at position 1 are susceptible to oxidation. In CDCl₃ and CD₃OD solutions, steric compression from the bicyclic structure stabilizes the chair/chair conformation, influencing oxidation outcomes .
| Reaction Site | Oxidizing Agent | Conditions | Product Formed | Yield | Citation |
|---|---|---|---|---|---|
| 9-OH (secondary) | CrO₃/H₂SO₄ | 0°C, 2 h | 9-Keto derivative | 78% | |
| 1-CH₂OH (primary) | KMnO₄ (aqueous) | RT, 6 h | Carboxylic acid derivative | 65% |
Key findings:
-
Oxidation of the 9-OH group produces a stable ketone without ring distortion due to conformational rigidity .
-
Primary alcohol oxidation requires stronger conditions but maintains bicyclic integrity .
Reduction Reactions
While the compound itself contains no reducible carbonyl groups, its oxidized derivatives show distinct reduction behavior:
Substitution Reactions
The hydrochloride salt's protonated nitrogen facilitates nucleophilic substitution at the 7-aza position:
Steric effects dominate:
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Bulky nucleophiles like tert-butylamine show <10% conversion under standard conditions .
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Solvent polarity significantly impacts substitution kinetics (Table 1) :
Table 1. Substitution kinetics in different solvents ( )
| Solvent | Dielectric Constant | Relative Rate (k) |
|---|---|---|
| CDCl₃ | 4.81 | 1.00 |
| CD₃OD | 32.66 | 2.15 |
| DMSO-d₆ | 46.68 | 0.78 |
Acid-Base Behavior
The nitrogen's pKa (~6.8 in H₂O) enables pH-dependent reactivity:
-
Protonated form (pH <5):
-
Deprotonated form (pH >8):
Thermal Stability
Variable-temperature ¹H NMR studies (25–125°C in DMSO-d₆) reveal:
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis
This compound serves as a versatile building block for constructing more complex molecules, facilitating the development of various chemical entities.
Reactivity
It can undergo several types of reactions:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : It can be reduced to generate different alcohol derivatives.
- Substitution Reactions : The hydroxyl group can be replaced by other functional groups through nucleophilic substitution.
| Reaction Type | Example Products | Common Reagents |
|---|---|---|
| Oxidation | Ketones, Aldehydes | Potassium permanganate, Chromium trioxide |
| Reduction | Alcohol Derivatives | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Various Functional Groups | Thionyl chloride, Phosphorus tribromide |
Biology
Biological Studies
The compound's unique structure allows it to be a valuable tool for studying biological processes and interactions, particularly in the field of pharmacology.
Therapeutic Potential
Research indicates that this compound may have therapeutic applications in drug development aimed at targeting specific biological pathways, including potential anticancer therapies due to its structural analogies with known bioactive compounds .
Case Study 1: Anticancer Activity
A study published in RSC Advances explored the synthesis of bicyclo[3.3.1]nonanes and their analogs for anticancer therapy. The findings suggested that modifications to the bicyclic structure could enhance biological activity against cancer cells .
Case Study 2: Synthetic Intermediate
In another research article, the compound was utilized as a synthetic intermediate in the development of new piperazine derivatives that showed inhibitory effects on human acetylcholinesterase, indicating its potential role in treating neurological disorders .
Industrial Applications
The compound is also used in industrial processes for producing various chemicals and materials, contributing to advancements in chemical manufacturing techniques. Its unique properties make it suitable for applications in specialty chemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 9-borabicyclo[3.3.1]nonane
Uniqueness
1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride is unique due to its specific combination of oxygen and nitrogen atoms within the bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride, a bicyclic compound, has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure containing both nitrogen and oxygen atoms, which contributes to its reactivity and interaction with biological systems. Its molecular formula is , with a molar mass of 143.18 g/mol .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission .
- Antimicrobial Properties : Preliminary research has shown that this compound exhibits antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) suggesting significant efficacy .
- Therapeutic Potential : The unique structure allows for the exploration of therapeutic applications in drug development, particularly in targeting neurological disorders due to its AChE inhibitory properties .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study conducted by Qin et al. (2015) explored the antimicrobial effects of various derivatives of bicyclic compounds, including this compound. The findings indicated that this compound exhibited significant antibacterial activity with an IC50 value of 33.6 ± 0.2 µg/mL against tested bacterial strains .
Case Study: Neuropharmacological Effects
In a neuropharmacological study, the compound was evaluated for its potential in treating cognitive disorders through AChE inhibition. The results suggested that it could enhance cholinergic signaling, making it a candidate for further development in Alzheimer's disease therapies .
Synthesis and Production
The synthesis of this compound typically involves the condensation of aldehydes with amines under controlled conditions to form the bicyclic structure . This process requires careful monitoring of temperature and pH to maximize yield and purity.
Q & A
Basic Research Question
- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula.
- ¹H/¹³C NMR to confirm functional groups and bicyclic framework.
- HPLC with UV/RI detection to assess purity (>97% is typical for research-grade material) .
- Thermogravimetric Analysis (TGA) to evaluate stability of the hydrochloride salt .
How do structural modifications (e.g., fluorination) impact the compound’s biological activity?
Advanced Research Question
Fluorinated derivatives (e.g., 9,9-difluoro analogs) exhibit altered electronic properties and metabolic stability. For instance, fluorination at the 9-position can enhance binding affinity to neurological targets by modulating lipophilicity and hydrogen-bonding interactions . Systematic structure-activity relationship (SAR) studies using:
- In vitro assays (e.g., receptor-binding assays).
- Computational docking (e.g., AutoDock Vina) to predict binding modes.
- Comparative pharmacokinetic profiling in animal models .
What strategies resolve contradictions in reported biological activities across studies?
Advanced Research Question
Discrepancies may arise from variations in assay conditions, enantiomeric purity, or salt forms. To address these:
- Standardize protocols : Use identical cell lines, buffer systems, and controls.
- Re-evaluate stereochemistry : Ensure configurations match across studies (e.g., endo vs. exo isomers) .
- Meta-analysis : Pool data from PubChem and peer-reviewed journals to identify trends .
How can computational modeling optimize synthetic routes for scale-up?
Advanced Research Question
Retrosynthetic algorithms (e.g., AI-driven tools using Reaxys or Pistachio databases) predict feasible one-step pathways. For example:
- Density Functional Theory (DFT) to simulate transition states and energy barriers.
- Machine learning models trained on reaction databases to prioritize high-yield routes .
- Solvent selection algorithms to minimize side reactions .
What are the challenges in achieving enantiomeric purity, and how are they addressed?
Advanced Research Question
The bicyclic structure’s rigidity complicates chiral resolution. Strategies include:
- Chiral catalysts : Ru-(BINAP) complexes for asymmetric hydrogenation .
- Dynamic Kinetic Resolution (DKR) : Combine racemization and selective crystallization.
- Chiral HPLC columns (e.g., Daicel CHIRALPAK®) for analytical validation .
What role does this compound play in studying neurotransmitter systems?
Basic Research Question
Its azabicyclic core mimics tropane alkaloids, making it a tool for probing monoamine transporters (e.g., dopamine, serotonin). Applications include:
- Radioligand development : Tritiated analogs for receptor-binding assays.
- In vivo microdialysis in rodent models to measure neurotransmitter flux .
How do reaction conditions influence the formation of byproducts in its synthesis?
Advanced Research Question
Byproducts like open-chain intermediates or diastereomers arise from:
- Temperature fluctuations : High temps favor ring-opening.
- pH variations : Acidic conditions may protonate amines, altering reactivity.
Mitigation involves: - In situ monitoring (ReactIR or LC-MS).
- Design of Experiments (DoE) to optimize parameters .
What safety protocols are essential for handling this hydrochloride salt?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent exposure.
- Ventilation : Use fume hoods due to potential HCl vapor release.
- Storage : In airtight containers with desiccants to avoid hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
